molecular formula C12H10ClNO B8473124 (2-Chloro-6-phenyl-pyridin-3-yl)-methanol

(2-Chloro-6-phenyl-pyridin-3-yl)-methanol

Cat. No. B8473124
M. Wt: 219.66 g/mol
InChI Key: KUXNFYBSDROMQA-UHFFFAOYSA-N
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Patent
US08273885B2

Procedure details

To the mixture of lithium aluminum hydride (120 mg, 2.5 mmol) and tetrahydrofuran (10 ml), a mixture of 2-chloro-6-phenyl-nicotinic acid methyl ester (620 mg, 2.5 mmol) synthesized in Example 24 and tetrahydrofuran (2.4 ml) was gradually added under nitrogen atmosphere at 0° C. (an outer temperature), and the obtained reaction mixture was stirred at the same temperature for 30 minutes. Water was gradually added dropwise thereto at the same temperature, and the obtained reaction mixture was stirred at room temperature for 1 hour. Impurities were removed by filtration with Celite, and the solvents were evaporated under reduced pressure from the filtrate. The obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=2:1), thereby obtaining the entitled compound (470 mg, 86%).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step Two
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
86%

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1.C[O:13][C:14](=O)[C:15]1[CH:20]=[CH:19][C:18]([C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)=[N:17][C:16]=1[Cl:27]>O>[Cl:27][C:16]1[C:15]([CH2:14][OH:13])=[CH:20][CH:19]=[C:18]([C:21]2[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=2)[N:17]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
120 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
620 mg
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)C1=CC=CC=C1)Cl)=O
Name
Quantity
2.4 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was gradually added under nitrogen atmosphere at 0° C. (an outer temperature), and
CUSTOM
Type
CUSTOM
Details
the obtained reaction mixture
CUSTOM
Type
CUSTOM
Details
at the same temperature, and the obtained reaction mixture
STIRRING
Type
STIRRING
Details
was stirred at room temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Impurities were removed by filtration with Celite
CUSTOM
Type
CUSTOM
Details
the solvents were evaporated under reduced pressure from the filtrate
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified with silica gel column chromatography (heptane:ethyl acetate=2:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC(=CC=C1CO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 470 mg
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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